molecular formula C20H22N6O2S B2716960 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 941948-03-4

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2716960
CAS RN: 941948-03-4
M. Wt: 410.5
InChI Key: UQKFYSQKIIVVMF-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Studies

Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to the one , have been synthesized and studied for their biological activities. For example, a study explored the synthesis of various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for antiviral and antitumor activities. Among these, certain guanosine analogs showed significant activity against measles and moderate antitumor activity against leukemia (Petrie et al., 1985).

Anticancer and Anti-Inflammatory Agents

Pyrazolo[3,4-d]pyrimidines have been evaluated as potential anticancer and anti-inflammatory agents. A study synthesized novel pyrazolopyrimidines derivatives and screened them for cytotoxic activity against cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase. This research contributed to understanding the structure-activity relationship of these compounds (Rahmouni et al., 2016).

Herbicidal Activity

Some derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for herbicidal activity. A study focusing on novel 5-substituted benzamido-6-arylamino-pyrazolo[3,4-d]pyrimidin-4-one derivatives found significant inhibition activity against certain plants, suggesting potential applications in agriculture (Luo et al., 2019).

Antitubercular Activity

Research has been conducted on benzofuran and benzo[d]isothiazole derivatives, which are structurally related to the compound , for their potential in inhibiting Mycobacterium tuberculosis. These studies involve the design, synthesis, and biological screening of compounds for their effectiveness against tuberculosis (Reddy et al., 2014).

Antiviral Activities

Derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activities. For instance, certain compounds were found to possess significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Antimicrobial and Antifungal Applications

These compounds have also been explored for their potential as antimicrobial and antifungal agents. Various studies synthesized novel derivatives and tested them for activity against bacteria and fungi, showing promising results in some cases (Idrees et al., 2020).

Tumor Imaging with Positron Emission Tomography

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for tumor imaging using positron emission tomography (PET), highlighting their potential in medical diagnostics (Xu et al., 2012).

properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-3-8-21-17-14-12-23-26(18(14)25-20(24-17)29-2)10-9-22-19(27)16-11-13-6-4-5-7-15(13)28-16/h4-7,11-12H,3,8-10H2,1-2H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKFYSQKIIVVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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